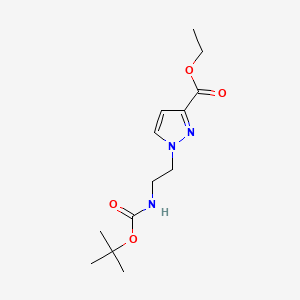![molecular formula C4H8ClN2PS B14058878 Bis[(aziridin-1-yl)]phosphinothioic chloride CAS No. 62679-38-3](/img/structure/B14058878.png)
Bis[(aziridin-1-yl)]phosphinothioic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(aziridin-1-yl)]phosphinothioic chloride is a chemical compound known for its unique structure and reactivity It contains two aziridine rings attached to a phosphinothioic chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(aziridin-1-yl)]phosphinothioic chloride typically involves the reaction of aziridine with phosphinothioic chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. Safety measures are also crucial due to the reactive nature of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(aziridin-1-yl)]phosphinothioic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler phosphinothioic derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of phosphinothioic oxides, while substitution reactions can yield various substituted aziridine derivatives .
Wissenschaftliche Forschungsanwendungen
Bis[(aziridin-1-yl)]phosphinothioic chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug development and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of Bis[(aziridin-1-yl)]phosphinothioic chloride involves its reactivity with various molecular targets. The aziridine rings can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiotepa: A related compound used in chemotherapy.
Phosphinothioic amides: Compounds with similar structures but different functional groups.
Eigenschaften
CAS-Nummer |
62679-38-3 |
|---|---|
Molekularformel |
C4H8ClN2PS |
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
bis(aziridin-1-yl)-chloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H8ClN2PS/c5-8(9,6-1-2-6)7-3-4-7/h1-4H2 |
InChI-Schlüssel |
QHFFIPVTRAMCTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1P(=S)(N2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)




![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)



